molecular formula C7H13F2NO2 B8408852 4-Amino-4-difluoromethylbutyric acid ethyl ester

4-Amino-4-difluoromethylbutyric acid ethyl ester

Cat. No. B8408852
M. Wt: 181.18 g/mol
InChI Key: HRZUUKKBMJIFBR-UHFFFAOYSA-N
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Patent
US04326071

Procedure details

A solution of 2 mmole of 4-amino-4-difluoromethylbutyric acid in 15 ml of dichloromethane is treated with 2 mmole of thionyl chloride at 25° C. for one hour after which 20 ml of ethanol is added. The solution is stirred at 25° C. for one hour, washed with water, dried and concentrated to afford 4-amino-4-difluoromethylbutyric acid ethyl ester.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH:8]([F:10])[F:9])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH2:15](O)[CH3:16]>ClCCl>[CH2:15]([O:6][C:5](=[O:7])[CH2:4][CH2:3][CH:2]([NH2:1])[CH:8]([F:10])[F:9])[CH3:16]

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
NC(CCC(=O)O)C(F)F
Name
Quantity
2 mmol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at 25° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CCC(C(F)F)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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